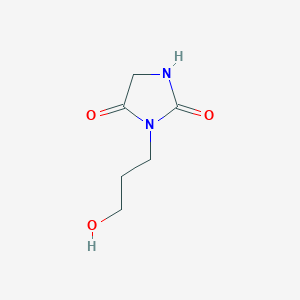

3-(3-Hydroxypropyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3-hydroxypropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPYVGNOZIWVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73973-05-4 | |

| Record name | 3-(3-hydroxypropyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione typically involves the reaction of 3-hydroxypropylamine with a suitable carbonyl compound under controlled conditions. The reaction can be carried out using various methods, including condensation reactions, cyclization, and dehydration processes. The choice of reagents and solvents, as well as the reaction temperature and time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is often scaled up using continuous flow reactors or batch processes. These methods ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxypropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions can be performed using halogens and other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products. These derivatives can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

3-(3-Hydroxypropyl)imidazolidine-2,4-dione has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and modulation of biological pathways.

Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases such as diabetes and neurodegenerative disorders.

Industry: Its use in the production of polymers, coatings, and other industrial materials highlights its versatility.

Mechanism of Action

3-(3-Hydroxypropyl)imidazolidine-2,4-dione is structurally similar to other imidazolidinediones, such as imidazolidine-2,4-dione and its derivatives. its unique hydroxypropyl group imparts distinct chemical and physical properties, making it stand out from its counterparts. The presence of the hydroxypropyl group enhances its solubility and reactivity, which can be advantageous in various applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3-chlorophenyl) enhance lipophilicity, favoring membrane permeability but reducing solubility.

- Core Heteroatoms : Thiazolidine-2,4-dione derivatives () replace one NH group with sulfur, altering electronic properties and enabling π-π stacking with biological targets.

Receptor Binding and Enzyme Inhibition

- Piperazine-Substituted Analogs (): Derivatives like (Z)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione exhibit affinity for α₁-adrenergic and serotonin receptors, suggesting the hydroxypropyl-piperazine motif enhances receptor engagement.

- Pyrrolidine-2,4-dione Analogs (): Compounds like 3-[(hydroxy)(4-isopropoxy-2-methoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione demonstrate antibiotic activity, attributed to the tricarbonyl-methane fragment and hydrogen-bonding interactions.

Pharmacokinetic Considerations

Biological Activity

3-(3-Hydroxypropyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in the scientific community for its potential biological activities. This compound is part of a larger class of imidazolidine derivatives that have been studied for various pharmacological effects, including their interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolidine ring structure, which is characterized by its five-membered ring containing two nitrogen atoms. The hydroxypropyl substituent enhances its solubility and may influence its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₃N₂O₂ |

| Molecular Weight | 155.19 g/mol |

| Chemical Structure | Imidazolidine-2,4-dione derivative |

Research indicates that imidazolidine derivatives can interact with various biological targets, including:

- Serotonin Receptors : Some studies have shown that related compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction suggests potential anxiolytic or antidepressant properties .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as farnesyltransferase, which plays a role in cell signaling and cancer progression .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have been noted for their ability to inhibit microbial growth, potentially making them candidates for further development as antimicrobial agents.

Neuropharmacological Effects

The affinity of imidazolidine derivatives for serotonin receptors indicates that this compound could influence mood regulation and anxiety levels:

- 5-HT1A Receptor Affinity : Compounds similar to this one have shown binding affinities ranging from 23 to 350 nM for the 5-HT1A receptor .

- Potential Therapeutic Applications : Given its structural similarity to known neuroactive compounds, this derivative could be explored for its potential in treating mood disorders.

Case Studies and Research Findings

- Study on Serotonin Transporter Activity :

- Farnesyltransferase Inhibition :

Q & A

Q. How can researchers optimize synthesis conditions for 3-(3-Hydroxypropyl)imidazolidine-2,4-dione?

To optimize synthesis, employ factorial design methodologies to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between parameters, while response surface methodology (RSM) refines optimal conditions. Statistical validation via ANOVA ensures robustness .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) to resolve structural ambiguities, particularly for the hydroxypropyl side chain .

- HPLC-MS : Assess purity (>95%) and confirm molecular weight via electrospray ionization (ESI-MS) .

- FT-IR : Validate functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹) .

Q. What safety precautions are critical during handling?

Refer to GHS-compliant protocols: Use fume hoods for aerosol prevention, wear nitrile gloves, and store in inert atmospheres. Acute toxicity data for structurally similar imidazolidinediones suggest limited dermal absorption, but respiratory protection is advised during milling .

Advanced Research Questions

Q. How can computational modeling improve reaction mechanism understanding?

Apply density functional theory (DFT) to map energy profiles for key steps (e.g., cyclization or hydroxypropyl addition). Tools like Gaussian or ORCA simulate transition states and intermediates. Cross-validate with experimental kinetics (e.g., Arrhenius plots) to refine computational models .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Investigate dynamic effects (e.g., rotameric equilibria in the hydroxypropyl chain) using variable-temperature NMR. If computational predictions (DFT-optimized structures) conflict with observed data, re-examine solvent effects or proton exchange rates via line-shape analysis .

Q. What strategies validate crystallographic structures of derivatives?

Single-crystal X-ray diffraction (XRD) provides definitive bond angles and torsion data (e.g., C6–C7–C11–C12 = -5.9°). Compare with computational geometries (e.g., Mercury software) to identify discrepancies caused by crystal packing forces .

Q. How to predict pharmacological activity using structural analogs?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in the hydantoinase pathway). Validate predictions with in vitro assays (e.g., IC₅₀ measurements for antifungal or antitumor activity) .

Q. What advanced statistical methods optimize multi-step synthesis?

Use orthogonal arrays (Taguchi methods) to minimize experimental runs while maximizing parameter coverage. For example, a L9 orthogonal design can optimize three variables at three levels for yield and enantiomeric excess. Machine learning (e.g., random forest regression) further prioritizes influential factors .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational bond lengths?

Recalculate DFT geometries with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions. If deviations persist (>0.05 Å), consider solvent effects (PCM models) or lattice distortions in XRD data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.